N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and a pyridine moiety with a trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its lipophilicity, which may facilitate interactions with biological targets.
The compound is synthesized through various organic chemistry methods, often involving multi-step reactions to construct its complex structure. It has been referenced in several scientific articles and patents, highlighting its significance in research and development.
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine belongs to the class of piperidine derivatives, which are known for their diverse biological activities. Its classification as a trifluoromethylated compound also places it within a category of molecules that exhibit unique chemical properties due to the presence of fluorine atoms.
The synthesis of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection to optimize yield and purity. Each step must be monitored through techniques such as thin-layer chromatography to ensure completion before proceeding to the next stage.
The molecular formula for N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is C_{13}H_{15}F_{3}N_{2}. The structural representation includes:
The compound has a molecular weight of approximately 270.27 g/mol. Its structural features contribute to its chemical reactivity and biological activity.
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group increases lipophilicity, allowing better membrane permeability and facilitating interactions with intracellular targets. The combination of piperidine and pyridine moieties enhances binding affinity and specificity towards these targets, modulating their activity and potentially leading to desired biological effects .
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is typically a solid at room temperature, with specific melting points dependent on purity and synthesis method.
The compound exhibits notable chemical stability under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents. Its solubility profile varies based on solvent choice, often showing good solubility in organic solvents due to its lipophilic nature.
Relevant data includes:
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine has several significant applications:
This compound's diverse applications underscore its importance in both academic research and industrial settings, making it a subject of ongoing study in various scientific fields.
The strategic design of N,N-dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine leverages scaffold hopping and bioisosteric replacement to optimize target engagement. The core architecture integrates a piperidine tertiary amine with a 3-aminopyridine pharmacophore, enabling versatile interactions with biological targets. Scaffold modifications focus on three-dimensional diversity: 1) Ring fusion (e.g., pyrrolo[3,4-c]pyridine) enhances rigidity for selective kinase inhibition [7]; 2) Spirocyclic incorporation at C4 of piperidine improves metabolic stability by shielding labile sites ; and 3) Heteroatom switches (N→O/S) in the piperidine ring modulate hydrogen-bonding capacity [9]. These approaches balance conformational flexibility with topological constraints, enabling precise optimization of binding kinetics.
The 6-trifluoromethyl group on pyridine serves as a multipurpose bioisostere critical for lead optimization:
Table 1: Impact of Pyridine Substitutions on Compound Properties
R Group | Target Affinity (IC₅₀, nM) | logD | CYP3A4 t₁/₂ (min) |
---|---|---|---|
CF₃ (6-position) | 18 ± 2 | 2.1 | 42 |
CH₃ (6-position) | 150 ± 15 | 1.0 | 13 |
H (6-position) | >1000 | 0.3 | 8 |
CF₃ (2-position) | 85 ± 9 | 2.0 | 38 |
The 1,4-disubstituted piperidine linker in this scaffold enables vectored pharmacophore presentation:
Key C–N bond formation employs Buchwald-Hartwig amination:
Quaternary amine formation employs three principal methods:
Late-stage trifluoromethyl installation uses:
The ortho relationship between pyridine nitrogen and CF₃ group creates a dipole moment (4.2 Debye) critical for target binding:
Piperidine modifications profoundly influence ADME properties:
Table 2: Pharmacokinetic Effects of Piperidine Substitutions
Piperidine C4 Substituent | logP | Plasma Protein Binding (%) | Brain:Plasma Ratio | CYP2D6 Inhibition (IC₅₀, μM) |
---|---|---|---|---|
N,N-Dimethylamine | 2.1 | 88 | 0.9 | >50 |
N-Methylamine | 1.6 | 82 | 0.5 | 12 |
OH | 0.8 | 75 | 0.1 | >50 |
OCOCH₃ | 1.5 | 80 | 0.3 | >50 |
F | 1.9 | 85 | 0.7 | >50 |
Key trends:
Trisubstituted pyrimidines (e.g., ARN22089) demonstrate divergent SAR despite structural parallels:
Table 3: Pyridine vs Pyrimidine Hybrid Systems
Parameter | Piperidine-Pyridine Hybrid | Trisubstituted Pyrimidine (ARN22089) | Rationale |
---|---|---|---|
Core Scaffold | Monocyclic pyridine | 2,4,6-Trisubstituted pyrimidine | Pyrimidine allows multi-vector functionalization |
Optimal CF₃ Position | Pyridine C6 | Pyrimidine C6 | Electron-withdrawing group ortho to hinge-binding nitrogen |
Target Affinity Range | nM (GlyT1, kinases) | μM (CDC42 GTPases) | Pyrimidine engages in bidentate H-bonding with protein targets |
ClogP | 2.1–2.8 | 3.5–4.2 | Pyrimidine's additional ring nitrogen reduces lipophilicity |
Synthetic Complexity | Low (3–5 steps) | High (7–9 steps) | Pyrimidine requires multi-step regioselective substitutions |
Critical distinctions:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: